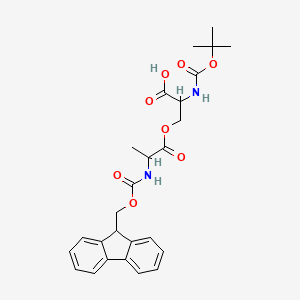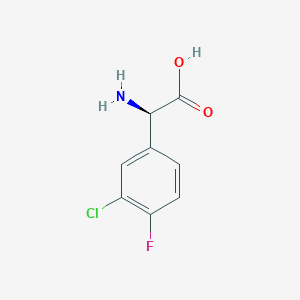
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid is a chiral amino acid derivative with significant potential in various fields of scientific research. This compound features a unique combination of a chiral center, an amino group, and a substituted aromatic ring, making it an interesting subject for chemical, biological, and medicinal studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an imine or an enamine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)propanoic acid
- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)butanoic acid
- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)pentanoic acid
Uniqueness
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid is unique due to its specific combination of a chiral center, an amino group, and a substituted aromatic ring. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds.
特性
分子式 |
C8H7ClFNO2 |
|---|---|
分子量 |
203.60 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7ClFNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
InChIキー |
DVSWHHQDQJPPBH-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)F |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


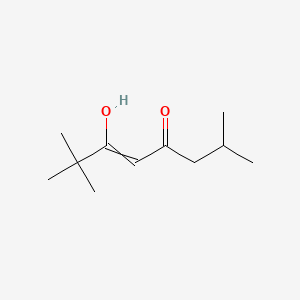
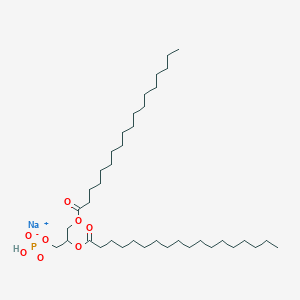
![[4-(3-Methoxyphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B15156819.png)
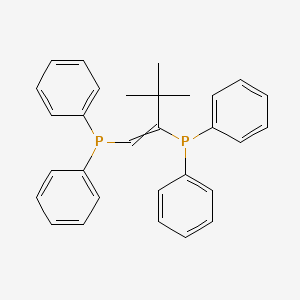
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)
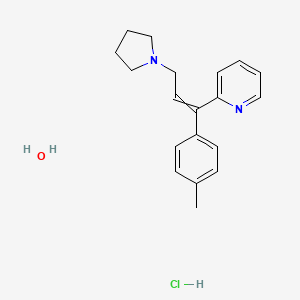
![N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B15156867.png)
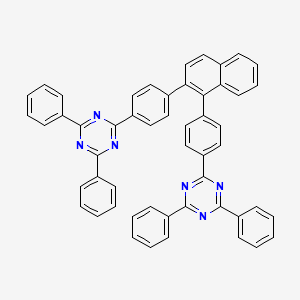
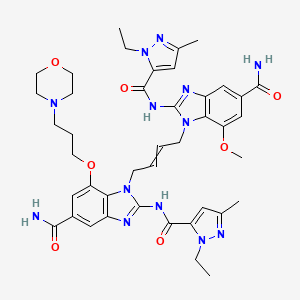
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)
